![molecular formula C23H29FN2O3S B2493382 5-(cycloheptylsulfamoyl)-2-fluoro-N-(4-propan-2-ylphenyl)benzamide CAS No. 451482-95-4](/img/structure/B2493382.png)
5-(cycloheptylsulfamoyl)-2-fluoro-N-(4-propan-2-ylphenyl)benzamide
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Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves catalyst- and solvent-free conditions, as demonstrated in the regioselective synthesis of related compounds through microwave-assisted Fries rearrangement or direct acylation reactions (Moreno-Fuquen et al., 2019; Younes et al., 2020). These methods provide efficient pathways for assembling complex benzamide structures, potentially applicable to synthesizing 5-(cycloheptylsulfamoyl)-2-fluoro-N-(4-propan-2-ylphenyl)benzamide.
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives often involves X-ray crystallography, revealing detailed insights into their solid-state properties and intermolecular interactions (Li et al., 2008). These analyses can provide valuable information on the conformation, bonding, and potential reactivity of the compound .
Chemical Reactions and Properties
Benzamide derivatives participate in a variety of chemical reactions, including nucleophilic vinylic substitution, which is directed toward the synthesis of fluorinated heterocycles (Meiresonne et al., 2015). Such reactions are crucial for introducing functional groups that alter the compound's chemical behavior and interactions.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are determined by their specific functional groups and molecular geometry. These properties are essential for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and interaction with biological targets, are influenced by the presence of the fluoro and benzamide moieties. Studies on similar compounds provide insights into how substitutions on the benzamide core can affect these properties, offering clues on the behavior of this compound (Wu et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key metabolic pathways in the cell.
Mode of Action
The compound interacts with SDH through hydrogen bonding and pi-pi interactions . This interaction inhibits the activity of SDH, thereby affecting the metabolic processes in which it is involved .
Result of Action
The inhibition of SDH by the compound can lead to a decrease in ATP production, affecting various cellular functions. This can result in antifungal activity , as observed in vitro against Valsa mali and Sclerotinia sclerotiorum .
properties
IUPAC Name |
5-(cycloheptylsulfamoyl)-2-fluoro-N-(4-propan-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O3S/c1-16(2)17-9-11-18(12-10-17)25-23(27)21-15-20(13-14-22(21)24)30(28,29)26-19-7-5-3-4-6-8-19/h9-16,19,26H,3-8H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHSOGDRHWZMFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3CCCCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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